molecular formula C23H30O4 B146055 17-phenyl trinor-13,14-dihydro Prostaglandin A2

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Numéro de catalogue: B146055
Poids moléculaire: 370.5 g/mol
Clé InChI: ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de Réactions

Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .

Applications de la Recherche Scientifique

Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'Action

Le mécanisme d'action du 5,6,7,8-Tétradéhydro Rispéridone Méthylique est similaire à celui de la rispéridone. Il agit principalement en inhibant les récepteurs dopaminergiques D2 et les récepteurs sérotoninergiques 5-HT2A dans le cerveau . Cette inhibition réduit la suractivité des voies mésolimbiques et mésocorticales centrales, qui sont considérées comme impliquées dans la physiopathologie de la schizophrénie et d'autres troubles de l'humeur .

Applications De Recherche Scientifique

Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
EP10.5 µM
EP20.3 µM
EP31.0 µM
EP40.8 µM

This selective binding suggests that 17-phenyl PG could be utilized in therapeutic contexts where modulation of these pathways is beneficial.

Anti-inflammatory Properties

Research indicates that 17-phenyl PG exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis .

Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. This reduction was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.

Effects on Vascular Function

17-Phenyl PG has been shown to modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.

ParameterControl Group17-Phenyl PG Treatment
Blood Pressure (mmHg)120 ± 5110 ± 4*
Nitric Oxide Levels (µM)0.5 ± 0.11.2 ± 0.2*

*Significantly different from control (p < 0.05).

Potential Therapeutic Applications

Given its structural similarity to latanoprost, a medication used for glaucoma treatment, 17-phenyl PG presents potential applications in ophthalmology and other fields requiring modulation of intraocular pressure or inflammatory responses . Its ability to influence vascular dynamics may also make it relevant in cardiovascular research.

Clinical Implications

The compound's pharmacological profile suggests it could be explored for:

  • Treatment of inflammatory diseases.
  • Management of ocular conditions such as glaucoma.
  • Potential use in cardiovascular therapies due to its effects on vascular function.

Research Findings and Future Directions

Further studies are needed to fully elucidate the therapeutic potential and safety profile of 17-phenyl PG. Current research focuses on:

  • Long-term effects on cellular function.
  • Stability and degradation pathways.
  • Broader implications in metabolic disorders linked with prostaglandin signaling pathways .

Comparaison Avec Des Composés Similaires

Activité Biologique

17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (17-phenyl PG) is a synthetic derivative of prostaglandin A2 that has garnered attention for its potential biological activities. Prostaglandins are lipid compounds with diverse physiological roles, including modulation of inflammation, regulation of vascular tone, and influence on immune responses. This article explores the biological activity of 17-phenyl PG, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

17-Phenyl PG is characterized by its unique molecular structure, which enhances its stability and receptor affinity compared to natural prostaglandins. The compound's chemical formula is C21H28O5C_{21}H_{28}O_5, and it features a phenyl group that contributes to its biological potency.

The biological activity of 17-phenyl PG primarily involves its interaction with specific prostaglandin receptors. Prostaglandins exert their effects through G-protein coupled receptors (GPCRs), including EP (E-type prostaglandin) receptors. Research indicates that 17-phenyl PG demonstrates selective binding to these receptors, influencing various signaling pathways.

Table 1: Receptor Binding Affinity of 17-Phenyl PG

Receptor TypeBinding Affinity (Ki)
EP10.5 µM
EP20.3 µM
EP31.0 µM
EP40.8 µM

Anti-inflammatory Effects

17-Phenyl PG has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.

Case Study: In Vivo Inflammation Model

In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammation was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.

Effects on Vascular Function

Research indicates that 17-phenyl PG can modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.

Table 2: Vascular Effects of 17-Phenyl PG

ParameterControl Group17-Phenyl PG Treatment
Blood Pressure (mmHg)120 ± 5110 ± 4*
Nitric Oxide Levels (µM)0.5 ± 0.11.2 ± 0.2*

*Significantly different from control (p < 0.05).

Antitumor Activity

Emerging evidence suggests that 17-phenyl PG may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.

Q & A

Basic Research Questions

Q. What are the key structural features of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, and how do they influence its biological activity?

  • Methodological Answer : The compound features a phenyl group at position 17, a truncated (trinor) carbon chain, and a saturated 13,14-dihydro modification. These structural changes enhance metabolic stability compared to native prostaglandins by reducing susceptibility to 15-hydroxyprostaglandin dehydrogenase (PGDH)-mediated catabolism . The phenyl group may enhance receptor binding specificity, while hydrogenation of the 13,14-double bond reduces local irritant effects, as seen in analogous prostaglandin F2α derivatives . To assess structure-activity relationships, use competitive binding assays with recombinant prostanoid receptors (e.g., FP, EP) and compare EC50 values to native prostaglandins .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with negative-ion chemical ionization is optimal for detecting prostaglandin metabolites, including 15-keto and 13,14-dihydro derivatives. Derivatize samples using pentafluorobenzyl bromide to enhance sensitivity, and validate with deuterated internal standards (e.g., d4-PGA2) to account for matrix effects . High-resolution LC-MS/MS (exact mass: 370.2202714) can further distinguish isobaric interferences .

Q. How is this compound synthesized, and what are critical purity considerations?

  • Methodological Answer : Synthesis involves hydrogenation of the 13,14-double bond in the parent prostaglandin A2 analog, followed by phenyl substitution at position 16. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H-NMR (e.g., absence of olefinic protons at δ 5.2–5.6 ppm). Purity ≥98% is essential; validate via HPLC with UV detection (λ = 210 nm) and ensure absence of residual catalysts (e.g., palladium) using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific receptor isoform expression (e.g., EP1 vs. EP3) or cross-talk with thromboxane (TP) receptors. Perform the following:

  • Quantify receptor mRNA/protein levels in cell lines via qRT-PCR or Western blot .
  • Use selective antagonists (e.g., SC19220 for EP1) to isolate signaling pathways .
  • Compare calcium mobilization (FLIPR assays) and cAMP accumulation (ELISA) to map downstream effects .

Q. What experimental strategies are recommended to study the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes or recombinant PGDH to measure 15-keto metabolite formation via LC-MS/MS. Include NAD+ as a cofactor .
  • In vivo : Administer the compound to animal models (e.g., rats) and collect plasma/serum at timed intervals. Use solid-phase extraction (SPE) followed by GC/MS to quantify parent drug and metabolites (e.g., 13,14-dihydro-15-keto derivatives) .
  • Compare half-life (t1/2) to native prostaglandins to assess stability improvements .

Q. How can researchers design studies to investigate cross-talk between this compound and other prostanoid receptors?

  • Methodological Answer :

  • Use HEK293 cells co-transfected with FP and EP receptor isoforms. Measure IP3 generation (radioligand binding) and Ca2+ flux (Fluo-4 AM dye) to assess TP receptor desensitization via EP1 activation .
  • Apply pathway inhibitors (e.g., U73122 for phospholipase C) to dissect signaling crosstalk .
  • Validate findings in primary cells (e.g., luteal cells) where FP receptors mediate luteolysis .

Q. What methodologies are suitable for evaluating the compound’s impact on enzyme systems like cyclooxygenase (COX) or prostaglandin synthases?

  • Methodological Answer :

  • COX Inhibition : Use a colorimetric COX Activity Assay Kit (e.g., Cayman Chemical) with arachidonic acid as substrate. Measure PGH2 production via ELISA .
  • Synthase Activity : Incubate PGH2 with recombinant prostaglandin A synthase (PGAS) and quantify 17-phenyl trinor-13,14-dihydro PGA2 via LC-MS. Normalize activity to protein concentration (Bradford assay) .

Q. Data Interpretation & Challenges

Q. How should researchers address variability in the compound’s potency across different tissue models?

  • Methodological Answer : Variability may reflect tissue-specific receptor density or metabolic enzyme expression.

  • Perform radioligand displacement assays to determine receptor affinity (Kd) in homogenized tissues .
  • Correlate potency (EC50) with tissue PGDH activity (measured via NADH-coupled spectrophotometric assays) .
  • Use CRISPR knockouts of FP/EP receptors in organoids to isolate tissue-specific effects .

Propriétés

IUPAC Name

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 2
Reactant of Route 2
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 3
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 4
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 5
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 6
Reactant of Route 6
17-phenyl trinor-13,14-dihydro Prostaglandin A2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.